molecular formula C24H21N3O2 B11406014 6-(4-ethoxy-3-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

6-(4-ethoxy-3-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11406014
M. Wt: 383.4 g/mol
InChI Key: NVPJFXZYRSUECF-UHFFFAOYSA-N
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Description

6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline typically involves a multi-step process starting from isatin or its derivatives . The synthetic route includes:

    Condensation Reaction: Isatin is condensed with an appropriate amine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the indoloquinoxaline core.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This means the compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is responsible for its cytotoxic effects on cancer cells and its potential antiviral activity.

Comparison with Similar Compounds

6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:

The uniqueness of 6-[(4-ethoxy-3-methoxyphenyl)methyl]-6H-indolo[2,3-b]quinoxaline lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

IUPAC Name

6-[(4-ethoxy-3-methoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C24H21N3O2/c1-3-29-21-13-12-16(14-22(21)28-2)15-27-20-11-7-4-8-17(20)23-24(27)26-19-10-6-5-9-18(19)25-23/h4-14H,3,15H2,1-2H3

InChI Key

NVPJFXZYRSUECF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)OC

Origin of Product

United States

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